6-Chloro-2,3-dihydrobenzofuran

Catalog No.
S3409495
CAS No.
289058-21-5
M.F
C8H7ClO
M. Wt
154.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-2,3-dihydrobenzofuran

CAS Number

289058-21-5

Product Name

6-Chloro-2,3-dihydrobenzofuran

IUPAC Name

6-chloro-2,3-dihydro-1-benzofuran

Molecular Formula

C8H7ClO

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C8H7ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2

InChI Key

FVTNBEQDTWECHJ-UHFFFAOYSA-N

SMILES

C1COC2=C1C=CC(=C2)Cl

Canonical SMILES

C1COC2=C1C=CC(=C2)Cl

6-Chloro-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran class, characterized by its unique bicyclic structure consisting of a benzene ring fused to a furan ring. The compound has the molecular formula C8H7ClO\text{C}_8\text{H}_7\text{ClO} and a molecular weight of approximately 154.59 g/mol. Its structure includes a chlorine atom at the sixth position of the benzofuran, contributing to its chemical reactivity and biological properties .

Typical of substituted aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: The chlorine substituent can direct further substitutions on the aromatic ring.
  • Nucleophilic Substitution: The furan moiety can undergo nucleophilic attack, leading to the formation of derivatives.
  • Cyclization Reactions: It can be used as an intermediate in the synthesis of more complex structures through cyclization processes .

Research indicates that derivatives of 6-chloro-2,3-dihydrobenzofuran exhibit significant biological activities:

  • Antimicrobial Properties: Studies have shown that compounds in this class possess antibacterial and antifungal activities, making them potential candidates for pharmaceutical applications .
  • Cytotoxic Effects: Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, indicating potential use in oncology .
  • Inhibition Studies: Certain derivatives act as inhibitors for specific cytochrome P450 enzymes, which are crucial in drug metabolism .

The synthesis of 6-chloro-2,3-dihydrobenzofuran can be achieved through various methodologies:

  • Starting Materials: Common precursors include phenolic compounds and chlorinated reagents.
  • Catalytic Reactions: The use of catalysts such as palladium or nickel facilitates cyclization and substitution reactions.
  • Multi-step Synthesis: A typical synthetic route involves several steps including halogenation, alkylation, and cyclization to yield the final product .

6-Chloro-2,3-dihydrobenzofuran has several applications:

  • Pharmaceuticals: Its derivatives are explored for use as antimicrobial agents and potential anticancer drugs.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic molecules.
  • Research Tools: Used in molecular docking studies to understand interactions with biological targets .

Interaction studies involving 6-chloro-2,3-dihydrobenzofuran focus on its binding affinity with various biological targets:

  • Molecular Docking: Computational studies have been conducted to predict how this compound interacts with enzymes and receptors, particularly those involved in drug metabolism and pharmacodynamics .
  • Enzyme Inhibition: It has been tested for its ability to inhibit specific cytochrome P450 enzymes, which play a crucial role in drug interactions and metabolism .

Several compounds share structural similarities with 6-chloro-2,3-dihydrobenzofuran. Here are a few notable examples:

Compound NameStructure TypeUnique Features
5-Chloro-2,3-dihydrobenzofuranBenzofuran derivativeSubstituted at the fifth position; different reactivity
7-Chloro-2,3-dihydrobenzofuranBenzofuran derivativeChlorine at the seventh position; distinct biological activity
2-Hydroxy-6-chlorobenzofuranHydroxy-substitutedExhibits enhanced solubility and potential bioactivity

These compounds highlight the uniqueness of 6-chloro-2,3-dihydrobenzofuran due to its specific chlorine positioning and resultant chemical properties.

XLogP3

2.8

Wikipedia

6-Chloro-2,3-dihydro-1-benzofuran

Dates

Modify: 2023-08-19

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